meso-1,2-Diphenylethylenediamine
Overview
Description
(1R,2S)-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with two phenyl groups attached to an ethane backbone. This compound is notable for its stereochemistry, which is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms. It is used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
Meso-1,2-Diphenylethylenediamine (meso-DPEDA) is an organic compound that has been found to exhibit unique affinities towards different DNA structures . It has been used in the synthesis of Schiff base complexes that interact selectively with certain DNA quadruplexes .
Mode of Action
The mode of action of meso-DPEDA is primarily through its interaction with DNA structures. It is used in the synthesis of Schiff base complexes, which have been found to interact selectively with certain DNA quadruplexes . The specific interactions and resulting changes depend on the particular DNA structure and the Schiff base complex synthesized.
Biochemical Pathways
The biochemical pathways affected by meso-DPEDA are related to DNA structure and function. By interacting selectively with certain DNA quadruplexes, meso-DPEDA and its derivatives can potentially influence the processes of DNA replication, transcription, and repair . .
Result of Action
The molecular and cellular effects of meso-DPEDA’s action are primarily related to its interaction with DNA structures. By selectively binding to certain DNA quadruplexes, it can potentially influence DNA-related processes and thereby affect cellular functions .
Action Environment
The action, efficacy, and stability of meso-DPEDA can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its interaction with DNA structures can be influenced by the presence of other molecules in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-diphenylethane-1,2-diamine typically involves the reduction of corresponding diketones or the use of chiral catalysts to achieve the desired stereochemistry. One common method is the asymmetric hydrogenation of 1,2-diphenylethane-1,2-dione using chiral rhodium or ruthenium catalysts under hydrogen gas . Another approach involves the use of chiral auxiliaries or resolving agents to separate the enantiomers from a racemic mixture .
Industrial Production Methods
Industrial production of (1R,2S)-1,2-diphenylethane-1,2-diamine often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral ligands in catalytic hydrogenation processes or the resolution of racemic mixtures through crystallization or chromatography . The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include diketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1R,2S)-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1,2-diphenylethane-1,2-diamine: The enantiomer of (1R,2S)-1,2-diphenylethane-1,2-diamine, with opposite stereochemistry.
1,2-diphenylethane-1,2-diol: A related compound with hydroxyl groups instead of amino groups.
1,2-diphenylethane-1,2-dione: The diketone precursor used in the synthesis of (1R,2S)-1,2-diphenylethane-1,2-diamine.
Uniqueness
(1R,2S)-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand makes it valuable in asymmetric synthesis, setting it apart from its non-chiral or differently configured analogs .
Properties
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
Record name | (1R,2S)-Diaminodiphenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
Record name | meso-1,2-Diphenylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S)-Diaminodiphenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Meso-1,2-Diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | meso-1,2-Diphenylethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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